2,4-Dichloro-6-fluorobenzyl chloride

Description

Chemical Classification and Nomenclature

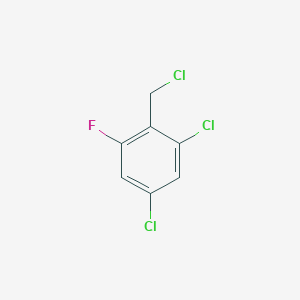

2,4-Dichloro-6-fluorobenzyl chloride (CAS 1806302-63-5) is a halogenated aromatic compound classified as an alkyl halide due to its benzyl chloride moiety. Its IUPAC name, 1,5-dichloro-2-(chloromethyl)-3-fluorobenzene , reflects the positions of substituents on the benzene ring: chlorine atoms at positions 1 and 5, a fluorine atom at position 3, and a chloromethyl group at position 2. The molecular formula C₇H₄Cl₃F corresponds to a molecular weight of 213.5 g/mol. Its SMILES notation, C1=C(C=C(C(=C1F)CCl)Cl)Cl , illustrates the spatial arrangement of atoms.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₄Cl₃F | |

| Molecular Weight | 213.5 g/mol | |

| IUPAC Name | 1,5-Dichloro-2-(chloromethyl)-3-fluorobenzene | |

| CAS Number | 1806302-63-5 | |

| SMILES | C1=C(C=C(C(=C1F)CCl)Cl)Cl |

Historical Context and Discovery

The synthesis of halogenated benzyl chlorides emerged in the mid-20th century alongside advancements in organohalogen chemistry. While the exact discovery timeline of this compound remains undocumented, its development aligns with the broader interest in multi-halogenated aromatics for their enhanced reactivity and stability. Early methods focused on Friedel-Crafts alkylation and electrophilic substitution, but modern techniques emphasize precision in halogen placement.

Significance in Organic Halogen Chemistry

This compound exemplifies the strategic use of halogens to modulate electronic and steric properties. The chlorine atoms act as electron-withdrawing groups, polarizing the benzene ring and enhancing electrophilicity at the chloromethyl site. The fluorine atom , with its high electronegativity, further stabilizes intermediates in substitution reactions. Such features make it invaluable in synthesizing agrochemicals and pharmaceuticals, where controlled reactivity is critical.

Current Research Landscape

Recent studies prioritize green synthesis methods and applications in drug intermediates. For example, bis(trichloromethyl) carbonate has been employed in solvent-free acylations to produce this compound with 99.1% yield. Additionally, its role in forming phenacyl chloride derivatives highlights its utility in constructing complex molecules for antimicrobial agents.

Propriétés

Numéro CAS |

1806302-63-5 |

|---|---|

Formule moléculaire |

C7H4Cl3F |

Poids moléculaire |

213.5 g/mol |

Nom IUPAC |

1,5-dichloro-2-(chloromethyl)-3-fluorobenzene |

InChI |

InChI=1S/C7H4Cl3F/c8-3-5-6(10)1-4(9)2-7(5)11/h1-2H,3H2 |

Clé InChI |

CURILSCKLROVMZ-UHFFFAOYSA-N |

SMILES |

C1=C(C=C(C(=C1F)CCl)Cl)Cl |

SMILES canonique |

C1=C(C=C(C(=C1F)CCl)Cl)Cl |

Origine du produit |

United States |

Applications De Recherche Scientifique

Pharmaceutical Synthesis

2,4-Dichloro-6-fluorobenzyl chloride is primarily used as an intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Notable applications include:

- Synthesis of Antifungal Agents : It is involved in the preparation of 3-benzylsulfanyl derivatives of 1,2,4-triazole, which exhibit antifungal properties .

- Anticancer Compounds : Derivatives synthesized from this compound have shown significant activity against cancer cell lines, inducing apoptosis through mechanisms involving sigma receptors .

Agrochemical Development

This compound plays a crucial role in the formulation of herbicides and pesticides. Its application includes:

- Development of Selective Herbicides : The chlorinated structure enhances the herbicidal activity against specific weed species while minimizing damage to crops .

- Pesticide Formulations : Used to create effective pesticide agents that target agricultural pests without harming beneficial organisms.

Material Science

In material science, this compound is utilized for:

- Production of Specialty Polymers : It contributes to the development of polymers with unique properties suitable for industrial applications .

- Resin Manufacturing : The compound is employed in creating durable resins that are essential for various manufacturing processes.

Case Study 1: Synthesis of Antifungal Agents

A study demonstrated the synthesis of 3-benzylsulfanyl derivatives using this compound as a key intermediate. The resulting compounds were tested against several fungal strains, showing promising results with minimum inhibitory concentrations (MIC) significantly lower than existing treatments.

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| Compound A | 5 | High |

| Compound B | 10 | Moderate |

Case Study 2: Herbicide Development

Research focused on the efficacy of herbicides formulated with this compound revealed that it effectively controlled common agricultural weeds with a selectivity index favoring crops like wheat and corn.

| Herbicide | Target Weed | Selectivity Index |

|---|---|---|

| Herbicide X | Dandelion | 3.5 |

| Herbicide Y | Crabgrass | 4.0 |

Comparaison Avec Des Composés Similaires

Structural and Functional Group Variations

The following compounds share structural similarities but differ in functional groups and substituent arrangements, leading to distinct physicochemical and reactive properties:

Reactivity and Electronic Effects

- Electrophilicity : The benzyl chloride group in this compound is more reactive than the aldehyde group in 2-Chloro-6-fluorobenzaldehyde due to the better leaving ability of Cl⁻ compared to O⁻ in substitution reactions .

- Acid/Base Behavior : Compounds like 2-(4-chloro-2-methylphenyl)-6-fluorobenzoic acid (C₁₄H₁₀ClFO₂) exhibit carboxylic acid functionality, enabling hydrogen bonding and salt formation, unlike the neutral this compound .

Méthodes De Préparation

Preparation of 2,4-Dichloro-6-fluorobenzoyl chloride

The synthesis of 2,4-dichloro-6-fluorobenzoyl chloride involves a two-step chlorination method starting from 2-chloro-6-fluorotoluene. The process includes chlorination to form 2,4-dichloro-6-fluorotoluene, followed by photochlorination to obtain 2,4-dichloro-6-fluorotrichlorotoluene, and finally hydrolysis to yield the desired product.

Table 1: Steps in the Synthesis of 2,4-Dichloro-6-fluorobenzoyl chloride

| Step | Process | Conditions |

|---|---|---|

| 1 | Chlorination of 2-chloro-6-fluorotoluene | 80 ± 10°C, Catalyst I |

| 2 | Distillation to obtain 2,4-dichloro-6-fluorotoluene | Reduced pressure |

| 3 | Photochlorination to form 2,4-dichloro-6-fluorotrichlorotoluene | 100-110°C, Catalyst II |

| 4 | Rectification to obtain 2,4-dichloro-6-fluorotrichlorotoluene | High purity |

| 5 | Hydrolysis to yield 2,4-dichloro-6-fluorobenzoyl chloride | 140 ± 10°C, Catalyst III |

Preparation of 2,4-Dichloro-5-fluorobenzoyl chloride

This compound is synthesized using 2,4-dichlorofluorobenzene as a starting material. Methods include Friedel-Crafts acylation with oxalyl chloride under AlCl3 catalysis, or a process involving carbon tetrachloride and zeolite catalysts.

Table 2: Comparison of Methods for 2,4-Dichloro-5-fluorobenzoyl chloride

| Method | Starting Material | Catalyst | Yield |

|---|---|---|---|

| Oxalyl Chloride Method | 2,4-Dichlorofluorobenzene | AlCl3 | 98% |

| Zeolite Method | 2,4-Dichlorofluorobenzene | Composite Zeolite | High |

Q & A

Q. What are the optimal synthetic routes for 2,4-dichloro-6-fluorobenzyl chloride, and how do reaction conditions influence by-product formation?

Methodological Answer: The compound is synthesized via chlorination of 2-chloro-6-fluorotoluene under UV illumination, yielding this compound alongside di- and tri-chlorinated by-products (e.g., 2-chloro-6-difluorobenzyl chloride) . Key factors include:

- Light intensity : Higher UV exposure accelerates radical-mediated chlorination but may increase polychlorinated impurities.

- Temperature : Controlled heating (40–60°C) balances reactivity and selectivity.

- Catalyst use : Lewis acids (e.g., FeCl₃) are avoided to prevent over-chlorination.

Q. How can structural characterization of this compound be performed to resolve ambiguities in halogen positioning?

Methodological Answer: Use X-ray crystallography (e.g., SHELXL ) for unambiguous determination of substituent positions. Complementary methods:

- ¹³C NMR : Distinct chemical shifts for Cl (δ ~100–120 ppm) vs. F (δ ~160 ppm) environments.

- Mass Spectrometry : Fragmentation patterns (e.g., loss of Cl⁺ or F⁺ ions) via high-resolution GC-MS (NIST database ).

Molecular Formula : C₇H₄Cl₂F (PubChem ).

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

- PPE : Nitrile gloves, respirators (N95), and fume hoods to prevent inhalation/contact .

- Waste Disposal : Segregate halogenated waste and collaborate with certified treatment facilities to avoid environmental release .

- First Aid : Immediate ethanol rinsing for skin exposure to hydrolyze reactive intermediates.

Advanced Research Questions

Q. How do electronic effects of substituents influence the reactivity of this compound in nucleophilic substitution?

Methodological Answer: The ortho/para electron-withdrawing Cl and F groups polarize the C-Cl bond, enhancing electrophilicity. Experimental validation:

- Kinetic Studies : Compare SN₂ rates with analogs (e.g., 2-chloro-6-fluorobenzyl chloride) using HPLC .

- DFT Calculations : Simulate transition states (Gaussian 16) to quantify activation barriers.

Key Finding : Fluorine’s inductive effect dominates over resonance, increasing reactivity at the benzyl position .

Q. How can conflicting data on by-product distributions in chlorination reactions be resolved?

Methodological Answer:

- Analytical Cross-Validation : Use GC-MS (NIST ) and ¹⁹F NMR to differentiate isomers.

- Reaction Monitoring : In-situ IR spectroscopy tracks intermediate chlorinated toluenes.

- DoE (Design of Experiments) : Statistically optimize parameters (e.g., DOE software) to minimize polychlorinated impurities .

Example Contradiction : Illumination time discrepancies (4h vs. 8h) may arise from varying lamp intensities; calibrate using actinometry.

Q. What strategies mitigate environmental risks of this compound in synthetic workflows?

Methodological Answer:

- Green Solvents : Replace chlorinated solvents with cyclopentyl methyl ether (CPME) to reduce toxicity .

- Catalytic Recycling : Immobilize catalysts (e.g., silica-supported Fe) to minimize metal waste .

- Biodegradation Studies : Screen microbial consortia (e.g., Pseudomonas spp.) for dehalogenation pathways .

Q. How does this compound serve as an intermediate in antibiotic synthesis?

Methodological Answer:

- Flucloxacillin Precursor : React with 6-APA (6-aminopenicillanic acid) under basic conditions (pH 8–9).

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane) to isolate the β-lactam adduct .

Application Note : Monitor for hydrolytic degradation (H₂O content <0.1% in solvents) .

Q. What computational tools predict the photostability of this compound?

Methodological Answer:

- TD-DFT : Calculate UV-Vis spectra (B3LYP/6-311+G(d,p)) to identify absorption bands linked to decomposition.

- Molecular Dynamics : Simulate bond dissociation energies under UV stress (LAMMPS/CP2K) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.